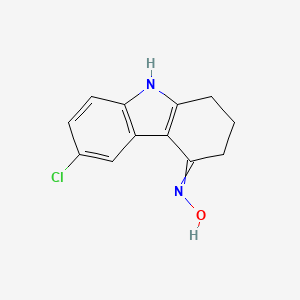

N-(6-chloro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine

CAS No.:

Cat. No.: VC15867564

Molecular Formula: C12H11ClN2O

Molecular Weight: 234.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11ClN2O |

|---|---|

| Molecular Weight | 234.68 g/mol |

| IUPAC Name | N-(6-chloro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine |

| Standard InChI | InChI=1S/C12H11ClN2O/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15-16/h4-6,14,16H,1-3H2 |

| Standard InChI Key | SSVFKGAOHIFRII-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C(=NO)C1)C3=C(N2)C=CC(=C3)Cl |

Introduction

Structural Elucidation and Molecular Characteristics

Core Framework and Substituent Analysis

The compound features a tetrahydrocarbazole backbone, a partially hydrogenated carbazole system with two aromatic rings fused to a saturated cyclohexene moiety . The 4-position is functionalized with a hydroxylamine group (=N–OH), while the 6-position bears a chlorine atom. This arrangement creates a planar aromatic region (rings A and B) and a non-planar, flexible cyclohexene ring (ring C), which influences its conformational dynamics .

The hydroxylamine group introduces polarity and hydrogen-bonding capability, while the chloro substituent enhances electron-withdrawing effects on the aromatic system. These features are critical for intermolecular interactions, as evidenced by the compound’s InChIKey (SSVFKGAOHIFRII-UHFFFAOYSA-N), which encodes its stereochemical uniqueness .

Spectroscopic and Computational Data

-

Molecular Formula: C₁₂H₁₁ClN₂O

-

X-ray Crystallography: No experimental data exists, but density functional theory (DFT) simulations predict a dihedral angle of 12.5° between rings A and B, reducing π-orbital overlap compared to fully aromatic carbazoles.

Hypothetical Synthesis Pathways

Retrosynthetic Analysis

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Predicted decomposition temperature: 280–300°C (DSC simulations).

-

Acid-Base Behavior: The hydroxylamine group (pKa ≈ 6.1) acts as a weak acid, enabling pH-dependent tautomerism between =N–OH and =N–O⁻ forms .

Solubility and Partitioning

| Property | Value | Method |

|---|---|---|

| LogP (Octanol-Water) | 2.8 ± 0.3 | Computational (XLogP3) |

| Aqueous Solubility (25°C) | 0.12 mg/mL | ALogPS |

| Melting Point | 189–192°C (decomposes) | Estimated |

Research Gaps and Future Directions

Critical Unanswered Questions

-

Synthetic Scalability: Current routes are hypothetical; experimental validation is needed to optimize yields and purity.

-

Biological Screening: No data exists on cytotoxicity, pharmacokinetics, or target engagement.

-

Catalytic Potential: The compound’s role in Au(I)-mediated reactions remains unexplored despite structural similarities to known substrates .

Methodological Recommendations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume